molecular formula C18H15ClFN3 B1311982 8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine CAS No. 59467-69-5

8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine

Cat. No.: B1311982
CAS No.: 59467-69-5
M. Wt: 327.8 g/mol
InChI Key: UUGUSEWJNOCDEF-UHFFFAOYSA-N
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Description

8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used as sedatives, hypnotics, anxiolytics, anticonvulsants, and muscle relaxants. This particular compound is structurally related to midazolam, a well-known benzodiazepine used in medical settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine typically involves the following steps:

    Formation of the Imidazo Ring: The initial step involves the formation of the imidazo ring through a cyclization reaction. This can be achieved by reacting 2-amino-5-chlorobenzophenone with glyoxal in the presence of a base.

    Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. This can be done by reacting the intermediate with 2-fluorobenzyl chloride in the presence of a base.

    Methylation: The final step involves the methylation of the nitrogen atom in the imidazo ring. This can be achieved by reacting the intermediate with methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: The major products are typically N-oxides.

    Reduction: The major products are typically alcohols.

    Substitution: The major products are typically substituted derivatives with the nucleophile replacing the chlorine or fluorine atom.

Scientific Research Applications

8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines.

    Biology: Studied for its effects on the central nervous system, particularly its interaction with GABA receptors.

    Medicine: Investigated for its potential use as a sedative, anxiolytic, and anticonvulsant.

    Industry: Used in the development of new pharmaceuticals and as a precursor in the synthesis of other benzodiazepines.

Mechanism of Action

The compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. This mechanism is responsible for the sedative, anxiolytic, and anticonvulsant effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    Midazolam: Structurally similar, used as a sedative and anesthetic.

    Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.

    Alprazolam: Known for its anxiolytic effects, commonly used to treat anxiety disorders.

Uniqueness

8-Chloro-3a,4-dihydro-6-(2-fluorophenyl)-1-methyl-3H-imidazo[1,5-a][1,4]benzo-diazepine is unique due to its specific substitution pattern, which may result in distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its fluorophenyl group may enhance its binding affinity to the GABA-A receptor, potentially leading to more potent effects.

Properties

IUPAC Name

8-chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3/c1-11-21-9-13-10-22-18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-8,13H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGUSEWJNOCDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCC2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452329
Record name 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59467-69-5
Record name 8-Chloro-6-(2-fluorophenyl)-3a,4-dihydro-1-methyl-3H-imidazo(1,5-a)(1,4)benzodiazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Chloro-6-(2-fluorophenyl)-1-methyl-3a,4-dihydro-3H-imidazo[1,5-a][1,4]benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REDUCED MIDAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP58XDP3TT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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